5-(Azetidin-3-yl)-1H-pyrazole

Übersicht

Beschreibung

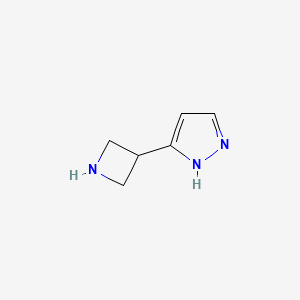

5-(Azetidin-3-yl)-1H-pyrazole is a heterocyclic compound that features both an azetidine ring and a pyrazole ring The azetidine ring is a four-membered ring containing one nitrogen atom, while the pyrazole ring is a five-membered ring with two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-1H-pyrazole typically involves the formation of the azetidine ring followed by the construction of the pyrazole ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

For industrial-scale production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes green oxidation reactions in a microchannel reactor . This approach not only reduces the cost but also minimizes the environmental impact of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Azetidin-3-yl)-1H-pyrazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the rings.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazole and azetidine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

| Method | Description |

|---|---|

| Hydrazine Condensation | Involves reacting hydrazines with α,β-ethylenic ketones to form pyrazolines. |

| Cyclization | Utilizes diazo compounds in cycloaddition reactions to produce pyrazoles in good yields. |

Biological Activities

The biological activities of 5-(Azetidin-3-yl)-1H-pyrazole derivatives are extensive, with studies indicating their potential as:

- Antimicrobial Agents : Several derivatives have shown promising antibacterial and antifungal properties. For example, derivatives containing azetidine rings have been reported to exhibit significant activity against various bacterial strains .

- Anticancer Agents : Pyrazole derivatives have been explored for their anticancer properties. Compounds based on the pyrazole scaffold have demonstrated inhibitory effects on cancer cell lines, including HeLa and A375, showcasing their potential in cancer therapy .

- Anti-inflammatory Agents : The pyrazole moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs), indicating its role in reducing inflammation and pain .

Case Study 1: Antimicrobial Activity

Research conducted on new pyridine-containing azetidin-2-one derivatives revealed that some compounds exhibited mild to moderate antibacterial activity compared to standard antibiotics like Streptomycin and Fluconazole. Among these, specific derivatives showed notable efficacy against gram-positive and gram-negative bacteria .

Case Study 2: Anticancer Potential

A study focusing on the anticancer properties of pyrazolo[3,4-b]pyridines highlighted that certain derivatives selectively inhibited cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. One compound demonstrated an IC50 value of 0.36 µM against CDK2, indicating strong potential as an anticancer agent .

Therapeutic Applications

The therapeutic applications of this compound extend into several areas:

- Cancer Treatment : Due to their ability to inhibit specific kinases involved in tumor growth, these compounds may be developed into targeted cancer therapies.

- Infection Control : With their antimicrobial properties, derivatives could serve as effective treatments for bacterial infections, particularly in an era of rising antibiotic resistance.

- Pain Management : Given their anti-inflammatory effects, these compounds might be formulated into new analgesics.

Wirkmechanismus

The mechanism of action of 5-(Azetidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azetidine: A saturated heterocyclic compound containing three carbon atoms and one nitrogen atom.

Oxetane: A four-membered ring containing one oxygen atom.

Pyrrolidine: A five-membered ring containing one nitrogen atom.

Uniqueness

5-(Azetidin-3-yl)-1H-pyrazole is unique due to the combination of the azetidine and pyrazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both rings allows for diverse chemical modifications and interactions with biological targets, enhancing its potential as a versatile building block in synthetic chemistry and drug development .

Biologische Aktivität

5-(Azetidin-3-yl)-1H-pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological interactions, and potential applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound features a five-membered azetidine ring attached to a pyrazole moiety. The unique combination of these structural elements contributes to its chemical and biological properties. Various synthetic methods are employed to produce this compound, including:

- Azetidine Formation : Typically synthesized through cyclization reactions involving azetidine precursors.

- Pyrazole Integration : The pyrazole ring is introduced via condensation reactions with appropriate reagents.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes, contributing to its therapeutic potential in managing inflammatory responses by targeting the N-acylethanolamine-hydrolyzing acid amidase (NAAA) pathway .

- Antimicrobial Properties : Preliminary investigations indicate that derivatives of this compound show moderate to good antibacterial and antifungal activity against various pathogens .

Enzyme Inhibition Studies

Inhibition of NAAA has been identified as a promising approach for managing inflammation. This compound derivatives have demonstrated competitive inhibition with IC50 values in the low micromolar range, indicating their potential as anti-inflammatory agents .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 0.042 | Non-covalent inhibition of NAAA |

| ARN19689 | 0.033 | Enhanced anti-inflammatory profile |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against standard bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds derived from this compound exhibited varying degrees of activity:

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 μg/mL |

| S. aureus | 20 | 16 μg/mL |

| Candida albicans | 18 | 64 μg/mL |

Case Studies

- Anti-inflammatory Effects : A study demonstrated that a specific derivative of this compound significantly reduced inflammation in a murine model by inhibiting NAAA activity, leading to decreased levels of inflammatory mediators.

- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of synthesized derivatives against clinical isolates, revealing promising results in terms of both efficacy and safety profiles.

Eigenschaften

IUPAC Name |

5-(azetidin-3-yl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-8-9-6(1)5-3-7-4-5/h1-2,5,7H,3-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLYUYXCLKBTDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.